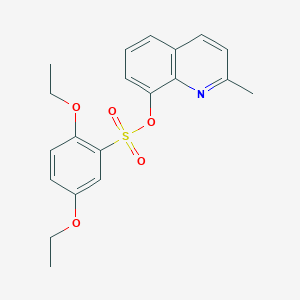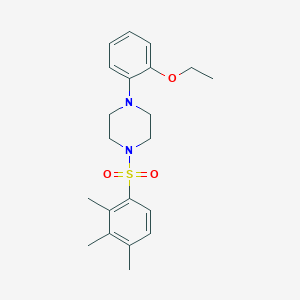
1-(2-Ethoxyphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethoxyphenyl group and a trimethylbenzenesulfonyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 2-ethoxyphenol, is reacted with a suitable halogenating agent, such as thionyl chloride, to form 2-ethoxyphenyl chloride.
Nucleophilic Substitution: The 2-ethoxyphenyl chloride is then reacted with piperazine in the presence of a base, such as potassium carbonate, to form 1-(2-ethoxyphenyl)piperazine.
Sulfonylation: The final step involves the reaction of 1-(2-ethoxyphenyl)piperazine with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques, such as recrystallization and chromatography, as well as the implementation of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The sulfonyl group can be reduced to form sulfide derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Sulfide derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-(2-Ethoxyphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, such as receptors and enzymes.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
- 1-(2-Ethoxyphenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
- 1-(2-Ethoxyphenyl)-4-(2,3,5-trimethylbenzenesulfonyl)piperazine
Uniqueness
1-(2-Ethoxyphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is unique due to the specific positioning of the ethoxy group on the phenyl ring and the trimethyl groups on the benzenesulfonyl moiety. This unique structure can result in distinct pharmacological properties and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-5-26-20-9-7-6-8-19(20)22-12-14-23(15-13-22)27(24,25)21-11-10-16(2)17(3)18(21)4/h6-11H,5,12-15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYXFBGJVADPGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Cyclopentyl-4-[ethyl(propan-2-yl)amino]-1-phenylbut-2-yn-1-ol](/img/structure/B346189.png)
![2-bromo-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B346208.png)
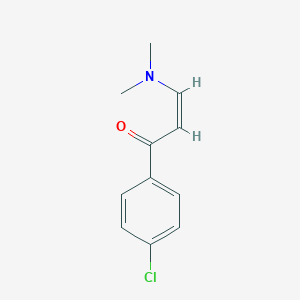
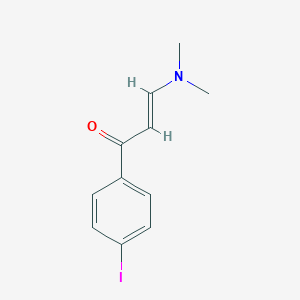
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B346227.png)
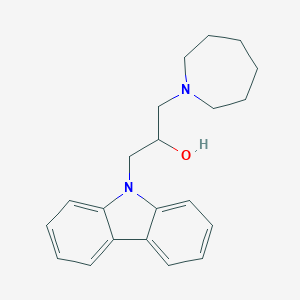
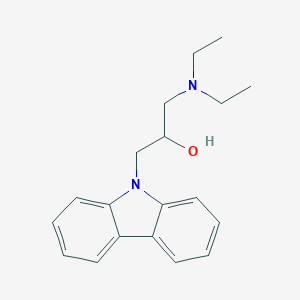
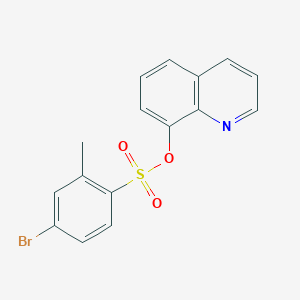
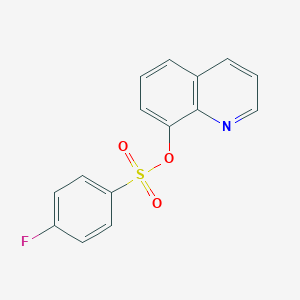
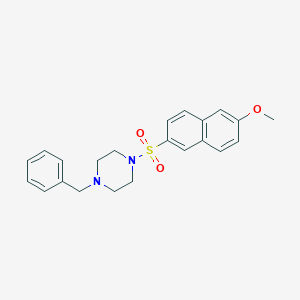
![1-[2-(4-morpholinyl)ethyl]-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B346234.png)
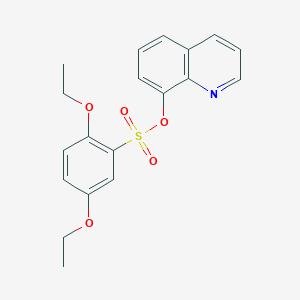
![1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol](/img/structure/B346236.png)
